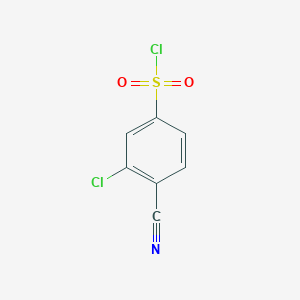

3-Chloro-4-cyanobenzenesulfonyl chloride

Overview

Description

3-Chloro-4-cyanobenzenesulfonyl chloride is an organic compound with the molecular formula C7H3Cl2NO2S and a molecular weight of 236.08 g/mol . It is widely used as a reagent in synthetic organic chemistry due to its unique properties. The compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 3-Chloro-4-cyanobenzenesulfonyl chloride typically involves the chlorination of 4-cyanobenzenesulfonyl chloride . The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Chloro-4-cyanobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: In the presence of water, it can hydrolyze to form 3-chloro-4-cyanobenzenesulfonic acid.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-4-cyanobenzenesulfonyl chloride has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

3-Chloro-4-cyanobenzenesulfonyl chloride can be compared with other similar compounds such as:

4-Fluoro-3-cyanobenzenesulfonyl chloride: Similar in structure but with a fluorine atom instead of chlorine.

3-Chlorobenzenesulfonyl chloride: Lacks the cyano group, making it less reactive in certain applications.

The uniqueness of this compound lies in its combination of the chloro and cyano groups, which confer distinct reactivity and properties .

Biological Activity

3-Chloro-4-cyanobenzenesulfonyl chloride (CAS Number: 213130-43-9) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C7H4ClN O2S

- Molecular Weight : 205.63 g/mol

- Melting Point : 102-106 °C

- Functional Groups : Sulfonyl chloride, cyano group, and chloro substituent.

Biological Activity

The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of various biologically active compounds, particularly sulfonamides and other derivatives. The following sections detail specific areas of biological activity related to this compound.

1. Inhibition of Enzymatic Activity

This compound has been utilized in the synthesis of sulfonamide derivatives that exhibit inhibitory activity against various enzymes. For instance, compounds derived from this sulfonyl chloride have shown potential as inhibitors of perforin-mediated lysis, which is relevant in immunological contexts. A study demonstrated that substituted arylsulfonamides derived from this compound could inhibit perforin activity effectively, thus providing insights into potential therapeutic applications in autoimmune diseases and cancer therapies .

2. Positive Allosteric Modulation

Recent research has highlighted the role of derivatives of this compound as positive allosteric modulators (PAMs) for metabotropic glutamate receptors (mGluRs). In vitro studies showed that certain derivatives could enhance the inhibition of cAMP production mediated by mGluR4 activation, indicating their potential utility in treating neurological disorders. For example, one derivative exhibited an EC50 value of 393 nM, demonstrating significant potency .

3. Antimicrobial Activity

Compounds synthesized from this compound have also been assessed for antimicrobial properties. Several studies have reported that these compounds possess varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the sulfonamide moiety could enhance antimicrobial efficacy .

Case Study 1: Synthesis and Evaluation of Sulfonamide Derivatives

A study focused on synthesizing sulfonamide derivatives from this compound and evaluating their biological activity against specific bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial properties, with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Derivative A | 10 | Staphylococcus aureus |

| Derivative B | 25 | Escherichia coli |

| Derivative C | 50 | Pseudomonas aeruginosa |

Case Study 2: Allosteric Modulation of mGluR4

In a separate investigation, researchers synthesized several derivatives of this compound to evaluate their efficacy as allosteric modulators of mGluR4. The study found that the most potent derivative significantly enhanced receptor activity with an EC50 value lower than previously reported PAMs.

| Compound | EC50 (nM) | Modulatory Effect |

|---|---|---|

| Compound X | 393 | Positive Allosteric Modulator |

| Compound Y | 517 | Positive Allosteric Modulator |

| Compound Z | 2560 | Weak Modulator |

Properties

IUPAC Name |

3-chloro-4-cyanobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCNCOCJCVWMBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592516 | |

| Record name | 3-Chloro-4-cyanobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213130-43-9 | |

| Record name | 3-Chloro-4-cyanobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.